An In-depth Technical Guide to 3,4-Dimethylbiphenyl (CAS 4433-11-8)
An In-depth Technical Guide to 3,4-Dimethylbiphenyl (CAS 4433-11-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 3,4-Dimethylbiphenyl (CAS 4433-11-8), a substituted aromatic hydrocarbon with potential applications in organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of properties to offer insights into its synthesis, reactivity, and potential as a scaffold in drug design, grounded in established chemical principles.
Core Molecular Attributes and Physicochemical Properties
3,4-Dimethylbiphenyl, also known as 1,2-dimethyl-4-phenylbenzene, is an aromatic compound with the molecular formula C₁₄H₁₄ and a molecular weight of 182.26 g/mol .[1] The strategic placement of the two methyl groups on one of the phenyl rings breaks the symmetry observed in its more common isomers, 4,4'-dimethylbiphenyl and 3,3'-dimethylbiphenyl, which can impart unique solubility and electronic characteristics.
Table 1: Physicochemical Properties of 3,4-Dimethylbiphenyl and Its Isomers
| Property | 3,4-Dimethylbiphenyl (CAS 4433-11-8) | 4,4'-Dimethylbiphenyl (CAS 613-33-2) | 3,3'-Dimethylbiphenyl (CAS 612-75-9) |
| Molecular Formula | C₁₄H₁₄ | C₁₄H₁₄ | C₁₄H₁₄ |
| Molecular Weight | 182.26 g/mol [1] | 182.26 g/mol [2] | 182.26 g/mol [3] |
| Melting Point | Data not available | 118-120 °C[2][4] | 5-7 °C[3] |
| Boiling Point | ~296 °C (estimated)[1] | 295 °C[2][5] | 286 °C (at 713 mmHg)[3] |
| Density | Data not available | 0.9170 g/cm³[2] | 0.999 g/mL (at 25 °C)[3] |
| Solubility | Soluble in ethanol (61.61 g/L at 25°C)[1] | Insoluble in water[2] | Data not available |
| Flash Point | 126.76 °C (estimated)[1] | 295°C[2] | 113 °C (closed cup)[3] |
Spectroscopic and Analytical Profile
A definitive analytical characterization is crucial for compound verification in any research or development setting. While experimental spectra for 3,4-dimethylbiphenyl are not widely published, we can infer its expected spectral characteristics based on its structure and data from its isomers.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 3,4-dimethylbiphenyl is expected to be complex in the aromatic region due to the asymmetric substitution. The spectrum would feature signals for the two methyl groups, likely appearing as singlets in the upfield region (δ 2.0-2.5 ppm). The aromatic protons would present as a series of multiplets in the downfield region (δ 7.0-7.6 ppm). The exact chemical shifts and coupling patterns would be influenced by the electronic effects of the methyl groups and the steric hindrance between the two phenyl rings. For comparison, the ¹H NMR of the symmetrical 4,4'-dimethylbiphenyl shows two distinct sets of signals in the aromatic region and a single peak for the two equivalent methyl groups.[5]
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¹³C NMR: The carbon NMR spectrum would show 14 distinct signals, reflecting the lack of symmetry in the molecule. The two methyl carbons would appear in the upfield region (δ 20-25 ppm). The remaining twelve signals in the downfield region would correspond to the aromatic carbons.
2.2 Infrared (IR) Spectroscopy
The IR spectrum of 3,4-dimethylbiphenyl would exhibit characteristic bands for aromatic C-H stretching just above 3000 cm⁻¹, and C-C stretching within the aromatic rings in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. Bending vibrations for the methyl groups would be expected around 1375 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the aromatic rings will also give rise to characteristic out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.
2.3 Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, 3,4-dimethylbiphenyl is expected to show a prominent molecular ion peak ([M]⁺) at m/z = 182. The fragmentation pattern would likely involve the loss of a methyl group (CH₃) to give a fragment at m/z = 167, which is a common fragmentation pathway for methylated aromatic compounds. Further fragmentation of the biphenyl core could also be observed. The mass spectrum of the 4,4'-isomer confirms a strong molecular ion peak at m/z 182 and a significant fragment at m/z 167.[5]
Synthesis and Reactivity
The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely employed method for the formation of C-C bonds between aryl partners, and it represents a logical and efficient route to 3,4-dimethylbiphenyl.
3.1. Exemplar Synthesis: Suzuki-Miyaura Coupling
The synthesis of 3,4-dimethylbiphenyl can be achieved by the palladium-catalyzed cross-coupling of a suitable boronic acid or ester with an aryl halide.
Caption: Suzuki-Miyaura coupling for 3,4-Dimethylbiphenyl synthesis.
Experimental Protocol Outline:
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Reactant Preparation: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 3,4-dimethylphenylboronic acid (1.0 equivalent), bromobenzene (1.0-1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%), and a suitable base, for instance, potassium carbonate (2.0-3.0 equivalents).
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Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base.
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Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C and monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up to remove the inorganic salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
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Isolation: Purify the crude product by column chromatography on silica gel to afford the pure 3,4-dimethylbiphenyl.
Causality in Experimental Choices:
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Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. Therefore, maintaining an inert atmosphere is critical to prevent catalyst deactivation and ensure high reaction yields.
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Base: The base plays a crucial role in the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.
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Solvent System: A biphasic solvent system is often employed to dissolve both the organic reactants and the inorganic base, facilitating their interaction at the interface.
A patent describes an industrial process for producing a mixture of 3,4'- and 4,4'-dimethylbiphenyl isomers starting from toluene, which undergoes hydroalkylation followed by dehydrogenation.[2] This highlights the commercial interest in these compounds as precursors.
Safety and Handling
According to a safety data sheet for 3,4-Dimethylbiphenyl, the compound is classified with the following GHS hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Handling Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Ventilation: Use only outdoors or in a well-ventilated area.
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Hygiene: Wash hands thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray.
In case of exposure, it is crucial to seek medical advice. For eye contact, rinse cautiously with water for several minutes.
Applications in Drug Discovery and Development
The biphenyl motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability of the biphenyl core to adopt a twisted conformation allows it to interact with protein binding sites in a three-dimensional manner. The methyl substituents on the 3,4-dimethylbiphenyl core can serve several purposes in drug design:
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Modulation of Lipophilicity: The methyl groups increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
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Steric Control: The methyl groups can provide steric bulk, which can be used to control the preferred conformation of the biphenyl system and to probe the topology of a binding site.
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Metabolic Blocking: Methyl groups can be strategically placed to block sites of potential metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.
While specific examples of 3,4-dimethylbiphenyl as a core component in marketed drugs are not prevalent in the searched literature, its derivatives are of interest in biochemical research and drug synthesis.[6] The broader family of biphenyl derivatives has demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique substitution pattern of 3,4-dimethylbiphenyl makes it an attractive building block for creating novel analogs of known biphenyl-containing drugs, allowing for fine-tuning of their pharmacological profiles.
Caption: Role of 3,4-Dimethylbiphenyl in drug design.
Conclusion
3,4-Dimethylbiphenyl is a valuable chemical entity with well-defined, albeit not extensively published, chemical properties. Its synthesis is accessible through standard cross-coupling methodologies, and its structural features make it a compelling building block for the design of novel bioactive molecules. For researchers in drug development, the 3,4-dimethylbiphenyl scaffold offers a platform for exploring new chemical space and developing next-generation therapeutics with optimized pharmacological properties. Further investigation into the biological activities of its derivatives is warranted.
References
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Good Scents Company. 3,4-Dimethylbiphenyl. [Online] Available at: [Link]
- Google Patents. Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers. US20150080546A1.
Sources
- 1. A Process For Preparation Of 3,4 Dimethylbenzaldehyde [quickcompany.in]
- 2. US20150080546A1 - Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers - Google Patents [patents.google.com]
- 3. 4,4'-Dimethylbiphenyl [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4,4'-Dimethylbiphenyl(613-33-2) 1H NMR [m.chemicalbook.com]
- 6. 3,4'-Dimethylbiphenyl | TargetMol [targetmol.com]
